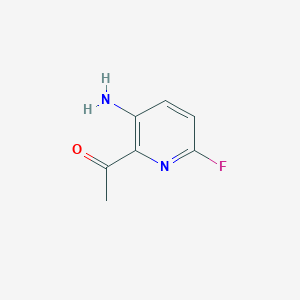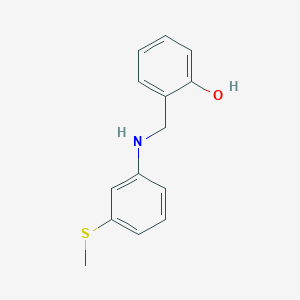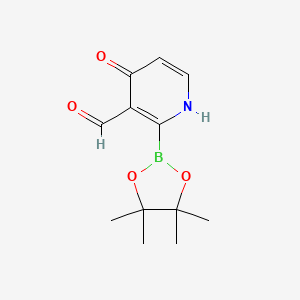![molecular formula C14H12F3N3O2 B14860397 Benzyl [5-(trifluoromethyl)pyrimidin-2-YL]methylcarbamate](/img/structure/B14860397.png)
Benzyl [5-(trifluoromethyl)pyrimidin-2-YL]methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl [5-(trifluoromethyl)pyrimidin-2-YL]methylcarbamate is a chemical compound with the molecular formula C14H12F3N3O2 and a molecular weight of 311.26 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a pyrimidine ring, making it a valuable molecule in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl [5-(trifluoromethyl)pyrimidin-2-YL]methylcarbamate typically involves the reaction of 5-bromo-4-(trifluoromethyl)-2-pyridylamine with bis(pinacolato)diboron under conventional conditions. This reaction is facilitated by potassium acetate, bis(pinacolato)diboron, and bis(diphenylphosphino)ferrocene palladium (II) chloride . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Benzyl [5-(trifluoromethyl)pyrimidin-2-YL]methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Benzyl [5-(trifluoromethyl)pyrimidin-2-YL]methylcarbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Benzyl [5-(trifluoromethyl)pyrimidin-2-YL]methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating key biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxylic acid
- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
Uniqueness
Benzyl [5-(trifluoromethyl)pyrimidin-2-YL]methylcarbamate stands out due to its unique trifluoromethyl-pyrimidine structure, which imparts distinct physicochemical properties and biological activities.
Properties
Molecular Formula |
C14H12F3N3O2 |
|---|---|
Molecular Weight |
311.26 g/mol |
IUPAC Name |
benzyl N-[[5-(trifluoromethyl)pyrimidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C14H12F3N3O2/c15-14(16,17)11-6-18-12(19-7-11)8-20-13(21)22-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,20,21) |
InChI Key |
HVIMXAUIBQNOCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=NC=C(C=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


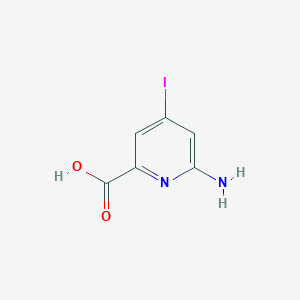
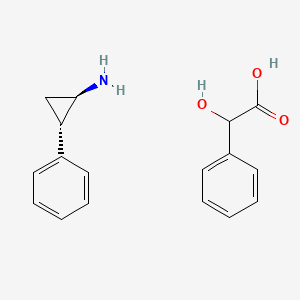
![4-{4-methyl-5-[(2Z)-3-[(4-methylphenyl)amino]prop-2-enoyl]-1,3-thiazol-2-yl}-1-octylpyridin-1-ium bromide](/img/structure/B14860330.png)


![[(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,3,3,4,4,4-hexadeuteriobutanoate](/img/structure/B14860346.png)
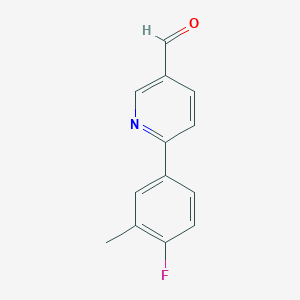
![(1S,2R,5R,7S)-8-azabicyclo[3.2.1]octane-2,7-diol](/img/structure/B14860353.png)
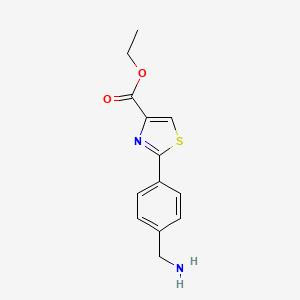
![Ethyl 2-(4-{[(4-fluorophenyl)sulfanyl]methyl}benzenesulfonamido)-4-methylpentanoate](/img/structure/B14860376.png)
